6-(Trifluoromethyl)piperidine-2,4-dione chemical properties
6-(Trifluoromethyl)piperidine-2,4-dione chemical properties
This guide details the chemical properties, synthesis, and reactivity of 6-(Trifluoromethyl)piperidine-2,4-dione , a versatile fluorinated heterocyclic scaffold used in medicinal chemistry and agrochemical development.[1]
[1][2]
Introduction & Structural Dynamics
6-(Trifluoromethyl)piperidine-2,4-dione is a fluorinated derivative of the piperidine-2,4-dione scaffold (also known as 4-hydroxypiperidin-2-one or tetramic acid analogs).[1] It serves as a critical intermediate for synthesizing bioactive compounds, particularly kinase inhibitors and metabolic modulators, where the trifluoromethyl (
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the dione (keto) form and the enol (4-hydroxy) form.[2] The strong electron-withdrawing nature of the
-
Keto Form (A): 6-(Trifluoromethyl)piperidine-2,4-dione.[1][2] Favored in non-polar solvents.[1]
-
Enol Form (B): 4-Hydroxy-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one.[1] Favored in polar protic solvents and often the reactive species in O-alkylations.[1]
-
Aromatic Tautomer (C): 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one.[1][2] Oxidation of the piperidine ring leads to this fully aromatic pyridone, a common byproduct or target.
Physicochemical Properties
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 181.11 g/mol | |
| pKa (C3-H) | ~10.5 - 11.5 | Estimated.[1][3] Acidic due to flanking carbonyls.[1] |
| pKa (OH/NH) | ~4.5 - 5.5 | The enolic OH is acidic; |
| LogP | ~1.2 | Increased lipophilicity due to |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility; soluble in alkaline aq. media. |
Synthetic Methodologies
The synthesis of 6-(trifluoromethyl)piperidine-2,4-dione typically involves cyclization strategies using fluorinated building blocks.[1] The most robust method is the Dieckmann Cyclization of N-substituted amino acid derivatives.[1]
Primary Route: Dieckmann Cyclization
This protocol allows for the introduction of various substituents on the nitrogen atom.
Reagents:
-
Glycine ethyl ester hydrochloride[1]
-
Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH)[2]
-
Solvent: Ethanol (EtOH) or Toluene[2]
Step-by-Step Protocol:
-
Enamine Formation:
-
Cyclization:
-
Workup:
Visualization: Synthetic Pathway
Caption: Dieckmann cyclization route for the synthesis of the 6-CF3-piperidine-2,4-dione scaffold.
Reactivity & Functionalization
The 6-(trifluoromethyl)piperidine-2,4-dione scaffold possesses three distinct reactive centers: the C3-methylene (nucleophilic), the C2/C4-carbonyls (electrophilic), and the Nitrogen (nucleophilic).
C3-Functionalization (Active Methylene)
The C3 position is highly acidic.[1][2]
-
Knoevenagel Condensation: Reacts with aldehydes (R-CHO) to form 3-ylidene derivatives.[1]
-
Conditions: Aldehyde, cat. piperidine, EtOH, reflux.
-
-
Alkylation: Treatment with mild base (K2CO3) and alkyl halides leads to C3-alkylation.[1][2]
O-Alkylation vs. N-Alkylation
The ambident nucleophilicity of the amide/enol system requires careful control.[1]
-
N-Alkylation: Favored by "hard" electrophiles and alkali metal bases (e.g., NaH/DMF + MeI).[2]
-
O-Alkylation: Favored by silver salts (Ag2CO3) or interaction with "soft" electrophiles, leading to 4-alkoxy-pyridinones.[1]
Visualization: Reactivity Map
Caption: Primary reactivity pathways for 6-(trifluoromethyl)piperidine-2,4-dione.
Applications in Drug Discovery
The
-
Bioisosterism: The dione moiety mimics the carboxylic acid functionality (pKa ~5) but with different permeability properties.[2]
-
Metabolic Blocking: The
group at C6 blocks metabolic oxidation (P450) at that position, extending half-life.[1] -
Kinase Inhibition: 3-substituted derivatives are frequent pharmacophores in kinase inhibitors (e.g., CDK, GSK-3
), acting as ATP-mimetic hinge binders.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The
group is generally stable, but thermal decomposition may release HF. -
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Waste: Dispose of as halogenated organic waste.
References
-
Synthesis of Trifluoromethylated Piperidines
-
Tautomerism in Fluorinated Heterocycles
-
General Reactivity of Piperidine-2,4-diones
-
Electrophilic Fluorination & Precursors
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Reactions of Piperidines | Ambeed [ambeed.com]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituent Effects on the Reactivity of the 2,4,6-Tridehydropyridinium Cation, an Aromatic σ,σ,σ-Triradical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
